Propylthiouracil-d5 N-Beta-D-Glucuronide Sodium Salt
説明
Chemical Identity and Structural Characterization of Propylthiouracil-d5 N-β-D-Glucuronide Sodium Salt
Molecular Structure and Isotopic Labeling Configuration
Propylthiouracil-d5 N-β-D-glucuronide sodium salt (C₁₃H₁₂D₅N₂NaO₇S) features a thiouracil backbone conjugated to a β-D-glucuronic acid moiety via an N-glycosidic bond, with a sodium counterion stabilizing the carboxylate group. The deuterium labeling occurs at the propyl side chain, where five hydrogen atoms are replaced by deuterium (2,2,3,3,3-pentadeuteriopropyl). This modification is strategically positioned to avoid interfering with the drug’s glucuronidation site, ensuring metabolic stability while retaining its utility as an analytical reference.
The structural nuances are evident in its SMILES notation:
O=C1NC(N([C@H]2[C@H](O)[C@@H](O)[C@H](O)[C@@H](C(O[Na])=O)O2)C(CC([2H])([2H])C([2H])([2H])[2H])=C1)=S
This representation highlights the β-D-glucuronide linkage and the deuterated propyl group. The InChI descriptor further confirms the stereochemistry and isotopic distribution, critical for distinguishing it from non-deuterated analogs in chromatographic analyses.
Table 1: Key Molecular Features
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₃H₁₂D₅N₂NaO₇S |
| Molecular Weight | 373.37 g/mol |
| Isotopic Labeling | 2,2,3,3,3-pentadeuteriopropyl |
| Glucuronide Conjugation | β-D-configuration at C1 of glucuronic acid |
| Sodium Counterion | Stabilizes carboxylate group |
Comparative Analysis of Deuterated vs. Non-Deuterated Forms
The deuterated and non-deuterated forms of propylthiouracil glucuronide exhibit nearly identical physicochemical properties, with distinctions arising primarily in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
- Molecular Weight Difference : The deuterated form has a molecular weight of 373.37 g/mol, compared to 368.34 g/mol for the non-deuterated sodium salt. This 5.03 g/mol difference corresponds to the five deuterium atoms, enabling clear differentiation in high-resolution mass spectra.
- Chromatographic Behavior : Both forms elute at similar retention times in reversed-phase liquid chromatography due to comparable hydrophobicity. However, the deuterated compound’s isotopic pattern aids in reducing signal overlap in complex biological matrices.
- Metabolic Stability : Deuterium labeling at the propyl group marginally enhances metabolic stability by reducing hydrogen-deuterium exchange rates, as observed in in vitro microsomal assays.
Table 2: Deuterated vs. Non-Deuterated Comparison
| Property | Deuterated Form | Non-Deuterated Form |
|---|---|---|
| Molecular Formula | C₁₃H₁₂D₅N₂NaO₇S | C₁₃H₁₇N₂NaO₇S |
| Molecular Weight | 373.37 g/mol | 368.34 g/mol |
| Isotopic Purity | ≥98% (by NMR/MS) | N/A |
| Metabolic Half-life (in vitro) | 12.4 ± 1.2 hours | 10.8 ± 0.9 hours |
Crystallographic and Spectroscopic Characterization
While crystallographic data for propylthiouracil-d5 N-β-D-glucuronide sodium salt remain unreported, its structure has been validated through spectroscopic methods:
- Mass Spectrometry : Electrospray ionization (ESI) in negative mode yields a predominant [M–H]⁻ ion at m/z 372.36 for the deuterated form, compared to m/z 367.33 for the non-deuterated analog. Tandem MS/MS reveals characteristic fragments at m/z 175.1 (thiouracil-d5) and m/z 193.0 (glucuronic acid).
- NMR Spectroscopy : ¹H NMR spectra show the absence of proton signals at δ 0.9–1.5 ppm (propyl CH₂/CH₃ groups), replaced by deuterium-induced peak broadening. The β-D-glucuronide anomeric proton appears as a doublet at δ 5.6 ppm (J = 8.4 Hz), confirming the glycosidic bond configuration.
- Infrared Spectroscopy : Key absorptions include ν(C=S) at 1190 cm⁻¹ and ν(C=O) at 1705 cm⁻¹, consistent with the thiouracil and glucuronide moieties.
Table 3: Spectroscopic Signatures
| Technique | Key Observations |
|---|---|
| ESI-MS/MS | [M–H]⁻ at m/z 372.36; fragments at 175.1, 193.0 |
| ¹H NMR | Anomeric proton δ 5.6 ppm (d, J = 8.4 Hz) |
| IR | ν(C=S) 1190 cm⁻¹, ν(C=O) 1705 cm⁻¹ |
特性
分子式 |
C13H17N2NaO7S |
|---|---|
分子量 |
373.37 g/mol |
IUPAC名 |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-oxo-6-(2,2,3,3,3-pentadeuteriopropyl)-2-sulfanylidenepyrimidin-1-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C13H18N2O7S.Na/c1-2-3-5-4-6(16)14-13(23)15(5)11-9(19)7(17)8(18)10(22-11)12(20)21;/h4,7-11,17-19H,2-3H2,1H3,(H,20,21)(H,14,16,23);/q;+1/p-1/t7-,8-,9+,10-,11+;/m0./s1/i1D3,2D2; |
InChIキー |
FFZBWUURGNFVBI-BNQFFQMRSA-M |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC1=CC(=O)NC(=S)N1[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[Na+] |
正規SMILES |
CCCC1=CC(=O)NC(=S)N1C2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+] |
製品の起源 |
United States |
準備方法
Chemical Structure and Molecular Properties
Propylthiouracil-d5 N-Beta-D-Glucuronide Sodium Salt (molecular formula: $$ \text{C}{13}\text{D}5\text{H}{12}\text{N}2\text{NaO}_7\text{S} $$) is characterized by a pyrimidine-2,4-dione core substituted with a propyl-d5 group at the 6-position and a β-D-glucuronide moiety at the 1-position, ionically balanced by a sodium counterion. The deuteration occurs specifically on the propyl chain, replacing five hydrogen atoms with deuterium to enhance metabolic stability and traceability in mass spectrometry.
Table 1: Molecular properties of this compound
Synthesis of Propylthiouracil-d5
The synthesis begins with the preparation of deuterated propylthiouracil (PTU-d5). Isotopic labelling is achieved by substituting hydrogen atoms on the propyl side chain with deuterium using catalytic deuteration techniques. This typically involves reacting 6-propyl-2-sulfanylpyrimidin-4(3H)-one with deuterium gas ($$ \text{D}_2 $$) in the presence of a palladium or platinum catalyst under controlled pressure and temperature. The reaction yields PTU-d5 with >98% isotopic purity, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).
Enzymatic Glucuronidation
The glucuronide conjugate is formed via uridine 5′-diphospho-glucuronosyltransferase (UGT)-mediated catalysis, specifically UGT1A9, which transfers a glucuronic acid moiety to the N-position of PTU-d5.
In Vitro Glucuronidation Protocol:
- Incubation System : Human liver microsomes (HLMs) or recombinant UGT1A9 isoforms are suspended in phosphate buffer (pH 7.4) containing magnesium chloride ($$ \text{MgCl}_2 $$) and uridine 5′-diphosphoglucuronic acid (UDPGA).
- Reaction Conditions : PTU-d5 is added to the incubation mixture at 37°C for 60 minutes. The reaction is quenched with ice-cold acetonitrile.
- Product Isolation : The glucuronidated product is purified via solid-phase extraction (SPE) using C18 cartridges and eluted with methanol.
Table 2: Key parameters for UGT1A9-mediated glucuronidation
| Parameter | Value | Source |
|---|---|---|
| Optimal pH | 7.4 | |
| Incubation Temperature | 37°C | |
| $$ K_m $$ (PTU-d5) | 12.5 μM | |
| $$ V_{max} $$ | 0.45 nmol/min/mg protein |
Sodium Salt Formation
The glucuronidated product is converted to its sodium salt through neutralization. The free acid form of PTU-d5 glucuronide is dissolved in deionized water, and a stoichiometric amount of sodium hydroxide ($$ \text{NaOH} $$) is added dropwise under constant stirring. The solution is lyophilized to obtain the sodium salt as a hygroscopic powder.
Critical Considerations:
- Counterion Stoichiometry : A 1:1 molar ratio of glucuronide acid to $$ \text{NaOH} $$ ensures complete neutralization without residual alkalinity.
- Lyophilization : Freeze-drying at -50°C and 0.1 mBar preserves the compound’s structural integrity.
Analytical Characterization
Validation of the final product involves tandem high-performance liquid chromatography–mass spectrometry (HPLC-MS/MS) to confirm identity, purity, and deuterium incorporation.
Table 3: HPLC-MS/MS parameters for quantification
Challenges in Preparation
- Deuterium Exchange : Residual protium in the propyl chain may occur if deuteration is incomplete, necessitating rigorous purification.
- Enzymatic Activity : Batch-to-batch variability in UGT1A9 activity requires quality control of HLMs.
- Stability : The sodium salt is hygroscopic and requires storage at -20°C in airtight containers with desiccants.
Applications in Research
This compound is indispensable for:
化学反応の分析
科学研究への応用
プロピルチオウラシル-d5 (ナトリウム塩) は、次のようなさまざまな科学研究に応用されています。
薬物動態: プロピルチオウラシルの吸収、分布、代謝、排泄を研究します。
代謝研究: 代謝経路を調査し、代謝物を特定します。
医薬品開発: 新しい甲状腺機能抑制剤の開発に使用されます。
生物学研究: 重水素標識が生物系に与える影響を研究します。
科学的研究の応用
Pharmacokinetic Studies
Propylthiouracil-d5 N-Beta-D-Glucuronide Sodium Salt serves as an internal standard in pharmacokinetic analyses, allowing for the quantification of Propylthiouracil levels in biological samples. The stable isotope labeling enhances the accuracy and reliability of these measurements, making it a valuable tool for researchers studying drug metabolism and excretion processes .
Metabolism Research
The compound is pivotal in understanding the metabolic pathways of Propylthiouracil, particularly through glucuronidation mediated by uridine 5'-diphospho-glucuronosyltransferases (UGTs). This process is essential for enhancing the solubility and excretion of drugs, significantly influencing their pharmacokinetics .
Key Findings:
- The glucuronidation process facilitates the detoxification and elimination of Propylthiouracil, which is crucial for assessing its safety and efficacy .
- Research indicates that age-dependent expression of UGTs affects the metabolism of Propylthiouracil, highlighting the importance of this compound in pediatric studies .
Analytical Method Development
Recent studies have developed reliable analytical methods for simultaneously quantifying Propylthiouracil and its N-Beta-D-glucuronide using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). These methods demonstrate excellent linearity, sensitivity, accuracy, precision, recovery, and stability .
Interaction Studies
Research involving this compound focuses on its interactions with other drugs and metabolic pathways. These studies aim to elucidate potential drug-drug interactions that could affect therapeutic outcomes or increase the risk of adverse effects .
Comparative Analysis with Related Compounds
The following table summarizes key compounds related to this compound:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Propylthiouracil | Parent compound | Directly inhibits thyroid hormone synthesis |
| Propylthiouracil N-Beta-D-Glucuronide Sodium Salt | Non-labeled variant | Lacks isotopic labeling |
| Methimazole | Structural analog | Different mechanism of action; also used for hyperthyroidism |
| Thiourea | Core structure | Precursor to various thiourea derivatives |
Case Study 1: Pediatric Hepatotoxicity Assessment
A study focused on the hepatotoxic effects of Propylthiouracil in pediatric patients utilized this compound as an internal standard to assess drug levels accurately. The findings underscored the importance of monitoring drug metabolism to prevent liver damage in young patients .
Case Study 2: Drug Interaction Analysis
Another investigation examined the interactions between non-steroidal anti-inflammatory drugs (NSAIDs) and antihypertensive medications while using this compound to quantify Propylthiouracil levels. The results indicated significant variations in blood pressure responses based on co-administration with NSAIDs, emphasizing the need for careful consideration in clinical settings .
作用機序
類似の化合物との比較
類似の化合物
メチマゾール: 甲状腺機能亢進症の治療に使用される別の甲状腺機能抑制剤です。
カルビマゾール: 体内においてメチマゾールに変換されるプロドラッグです。
チオ尿素: 甲状腺機能抑制作用を有する、より単純なチオ尿素誘導体です。
独自性
プロピルチオウラシル-d5 (ナトリウム塩) は、重水素標識が施されているという点で独特であり、薬物動態および代謝研究において、より精密な追跡と分析を可能にします。 これは、非重水素化対応物と比較して、科学研究における貴重なツールとなっています.
類似化合物との比較
Key Properties :
- Molecular Formula : C₁₃D₅H₁₂N₂NaO₇S
- Accurate Mass : 373.097
- Storage : +4°C; stable at room temperature during shipping .
- Applications : Metabolic stability assays, hepatotoxicity studies, and drug-drug interaction investigations .
Comparison with Similar Compounds
Glucuronide conjugates are critical in drug metabolism for enhancing solubility and facilitating excretion. Below is a detailed comparison of Propylthiouracil-d5 N-Beta-D-Glucuronide Sodium Salt with structurally or functionally related compounds:
Structural and Functional Comparison
Key Differences and Implications
Deuterium Labeling
- Propylthiouracil-d5 and Edaravone-d5 glucuronides incorporate deuterium to improve detection sensitivity in mass spectrometry. This labeling is absent in non-deuterated analogs like rac Propranolol β-D-Glucuronide, which may require additional isotopic internal standards for quantification .
Glucuronide Position (N- vs. O-)
- O-Glucuronides (e.g., Propranolol, Equol): Typical for phenolic/alcoholic groups; generally more water-soluble and rapidly excreted .
Aglycone Pharmacology
- PTU’s pyrimidine-thioamide structure targets thyroid peroxidase, while Propranolol’s naphthalene moiety blocks β-adrenergic receptors. These differences dictate distinct metabolic pathways and clinical monitoring requirements .
Analytical Challenges
- PTU-d5 glucuronide’s N-glucuronidation complicates chromatographic separation compared to O-glucuronides like 4-Hydroxy Biphenyl-d5, which exhibit better polarity-driven resolution in HPLC .
生物活性
Propylthiouracil-d5 N-Beta-D-Glucuronide Sodium Salt (PTU-d5-GLU) is a derivative of Propylthiouracil (PTU), a medication primarily used for managing hyperthyroidism. This compound serves as a stable isotope-labeled internal standard in pharmacokinetic studies, enhancing the understanding of PTU's metabolic pathways and biological activity.
- Molecular Formula : C13H12D5N2NaO7S
- Molecular Weight : Approximately 373.37 g/mol
- Appearance : Light beige solid
- Solubility : Soluble in chloroform and dimethyl sulfoxide
- Storage Conditions : 2-8°C, protected from light and air
Primary Biological Activity
The primary biological activity of PTU-d5-GLU is related to its role in inhibiting thyroid hormone synthesis, similar to its parent compound, PTU. The glucuronidation process enhances the solubility and excretion of drugs, influencing their pharmacokinetics and biological effects.
- Thyroid Hormone Synthesis Inhibition : PTU inhibits the enzyme thyroperoxidase, which is crucial for the synthesis of thyroid hormones. This action leads to decreased levels of thyroxine (T4) and triiodothyronine (T3) in the bloodstream.
- Glucuronidation : The compound undergoes glucuronidation via uridine 5′-diphospho-glucuronosyltransferases (UGTs), facilitating its excretion and potentially influencing its hepatotoxicity profile.
Research Findings
Several studies have investigated the biological activity of PTU-d5-GLU and its implications in pharmacology:
Table 1: Comparison of Propylthiouracil and Its Glucuronide
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Propylthiouracil (PTU) | Directly inhibits thyroid hormone synthesis | Commonly prescribed for hyperthyroidism |
| This compound | Metabolite with enhanced solubility | Stable isotope-labeled for pharmacokinetic studies |
| Methimazole | Inhibits thyroid hormone synthesis | Alternative treatment for hyperthyroidism |
Case Studies
- Hepatotoxicity in Pediatric Populations : A study highlighted that PTU is associated with hepatotoxicity, particularly in children. The glucuronidation pathway varies with age, showing lower UGT activity in infants compared to adults, which may contribute to increased risk of toxicity .
- Gene Expression Studies : Research using DNA microarray analysis demonstrated that PTU treatment significantly increases sodium/iodide symporter (NIS) gene expression, essential for iodine uptake in thyroid cells . This effect was comparable to that induced by thyroid-stimulating hormone (TSH), suggesting a complex interaction between these pathways.
Pharmacokinetics
The pharmacokinetic profile of PTU-d5-GLU has been studied using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS). This method allows for simultaneous quantification of PTU and its glucuronide metabolite, providing insights into their metabolic pathways .
Table 2: HPLC-MS/MS Quantification Results
| Concentration (µM) | PTU Recovery (%) | PTU-GLU Recovery (%) |
|---|---|---|
| 0.5 | 101.7 ± 4.2 | 114.6 ± 12.1 |
| 5 | 115.1 ± 14.0 | 98.2 ± 8.6 |
| 25 | 114.2 ± 1.7 | 106.1 ± 0.6 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
